molecular formula C11H12N2O2 B1316090 L-Tryptophan-15N2 CAS No. 204634-20-8

L-Tryptophan-15N2

Cat. No. B1316090
M. Wt: 206.21 g/mol
InChI Key: QIVBCDIJIAJPQS-BGQAPUEUSA-N
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Description

Synthesis Analysis

L-Tryptophan-15N2 can be synthesized through microbial fermentation, enzymatic conversion, or chemical methods. Microbial fermentation, particularly using Escherichia coli and Saccharomyces cerevisiae, is the preferred route due to its cost-effectiveness and environmental benefits .


Molecular Structure Analysis

L-Tryptophan-15N2 has the same molecular structure as natural L-tryptophan, with the additional presence of nitrogen-15 isotopes. Its chemical formula is C11H12N2O2 .


Chemical Reactions Analysis

L-Tryptophan-15N2 participates in various biochemical reactions, including protein synthesis, neurotransmitter production, and serotonin formation. Its indole ring structure makes it essential for these processes .

Scientific Research Applications

Tryptophan Metabolism as a Pharmacological Target

L-Tryptophan, an essential amino acid, is pivotal for protein synthesis and undergoes extensive metabolism, yielding various bioactive molecules. Its metabolism has been linked to several neurological, metabolic, psychiatric, and intestinal disorders. The enzymes involved in L-Tryptophan metabolism, its metabolites, or their receptors are potential therapeutic targets, subject to dynamic research for drug development (Modoux, Rolhion, Mani, & Sokol, 2020).

Analysis, Nutrition, and Health Benefits of Tryptophan

As an essential plant-derived amino acid, L-Tryptophan is metabolically transformed into critical bioactive metabolites like serotonin, melatonin, kynurenine, and niacin. Its role in nutrition and potential therapeutic applications in various human diseases, including autism, cardiovascular disease, cognitive function, and inflammatory bowel disease, has been explored. Analytical methods for measuring free and protein-bound tryptophan have been developed, emphasizing its nutritional value and safety for human consumption (Friedman, 2018).

Metabolic Engineering for L-Tryptophan Production

L-Tryptophan's biosynthesis in Escherichia coli through metabolic engineering has seen significant advancements. This involves inactivating competing pathways, enhancing precursor levels, and overexpressing rate-limiting steps. Such engineering efforts aim to develop microbial strains for efficient L-Tryptophan production, offering a sustainable and environmentally friendly alternative to chemical synthesis (Liu et al., 2019).

Heme-dependent Dioxygenases in Tryptophan Oxidation

L-Tryptophan oxidation, an essential process in mammals, involves heme-dependent dioxygenases. These enzymes, vital for the kynurenine pathway, are potential targets for immune regulation and cancer treatment. Understanding their chemistry could provide insights for drug discovery in prevalent illnesses (Geng & Liu, 2014).

Biosynthesis of [1-15N] L-Tryptophan from 15N Labeled Anthranilic Acid

A novel method was developed for synthesizing 15N-labeled L-Tryptophan using Candida utilis mutants from labeled anthranilic acid. This method achieved a 50% conversion ratio of 15N, indicating its potential for producing labeled L-Tryptophan for various scientific applications (Liu, Yuan, & Wang, 2008).

Future Directions

To enhance L-Trp yield, research should focus on optimizing microbial fermentation processes, metabolic engineering, and strain improvement. Additionally, exploring stress resilience in S. cerevisiae could lead to more robust industrial yeast and E. coli cell factories .

properties

IUPAC Name

(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i12+1,13+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVBCDIJIAJPQS-BGQAPUEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C[15NH]2)C[C@@H](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584319
Record name L-(~15~N_2_)Tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Tryptophan-15N2

CAS RN

204634-20-8
Record name L-(~15~N_2_)Tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The microbial cells recovered from 10 ml of the culture medium obtained in Examples 1, 2, and 3 were suspended in 10 ml of the reaction medium (2.5 g/L D,L-tryptophan, 0.05 mM pyridoxal 5'-phosphate, 300 mM potassium phosphate buffer (pH 8.0)) and the reaction was carried out with shaking at 37° C. for 20 hours. The optical purity and amount of tryptophan after the reaction were determined with Crown Pak CR(+) (product of Daicel Chemical Industries, Ltd.) using perchloric acid solution (pH 2.0) as eluent at 40° C. The results of the reaction were shown in Table 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Tryptophan-15N2
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Citations

For This Compound
13
Citations
H Shuai - 2020 - publikationen.sulb.uni-saarland.de
… Labeling patterns of the L-tryptophan 15N2 used for feeding studies … of S .albus Del14 and of after feeding with L-Tryptophan-15N2. A – mass spectrum of mansouramycin D without …
SS Pradhan, SM Thota, S Rajaratnam… - Disease Models & …, 2022 - journals.biologists.com
Huntington disease (HD) is a neurodegenerative disease associated with polyglutamine expansion in the protein huntingtin (HTT). Although the length of the polyglutamine repeat …
Number of citations: 13 journals.biologists.com
EK Hurley - 2005 - vtechworks.lib.vt.edu
Ultraviolet light damages genomic material by inducing the formation of covalent bonds between adjacent pyrimidines. Cis-syn cyclobutane pyrimidine dimers (CPD)constitute the most …
Number of citations: 3 vtechworks.lib.vt.edu
GW Becker - Briefings in Functional Genomics and Proteomics, 2008 - academic.oup.com
Straightforward methods for the introduction of stable isotopes into proteins with subsequent isolation and purification of the proteins will greatly aid the field of quantitative proteomics. …
Number of citations: 61 academic.oup.com
AL Pope, OB Sanchez-Reyes, K South, E Zaitseva… - Structure, 2020 - cell.com
Despite high-resolution crystal structures of both inactive and active G protein-coupled receptors (GPCRs), it is still not known how ligands trigger the large structural change on the …
Number of citations: 16 www.cell.com
SS Pradhan, KR Rao, M Manjunath, R Saiswaroop… - 3 Biotech, 2023 - Springer
Huntington’s disease (HD) is an incurable and progressive neurodegenerative disease affecting the basal ganglia of the brain. HD is caused due to expansion of the polyglutamine tract …
Number of citations: 4 link.springer.com
F Al-Muhaysh - 2021 - search.proquest.com
Metabolomics is a large scale study of all metabolites which are small molecules that are contained within cells, biofluid, tissues and organisms (1). Much progress in metabolomics has …
Number of citations: 2 search.proquest.com
ZA Batz - 2019 - search.proquest.com
Phenotypic plasticity allows organisms to respond to environmental variation over space and time by altering their physiology, morphology, development, and/or behavior. A …
Number of citations: 2 search.proquest.com
HS Atreya - Stable Isotopes for Biomolecular NMR - chemie-brunschwig.ch
The cells will generally utilize the supplemented amino acids for protein synthesis prior to undergoing the de novo synthesis of the target amino acids. Please see page 28 for a …
Number of citations: 3 www.chemie-brunschwig.ch
P Lottmann - 2014 - d-nb.info
… In further measurements on protonated ltryptophan-15N2,13C11, the three-spin effect was observed for the first time for a solute molecule. This effect, based on a dipolar interaction …
Number of citations: 4 d-nb.info

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